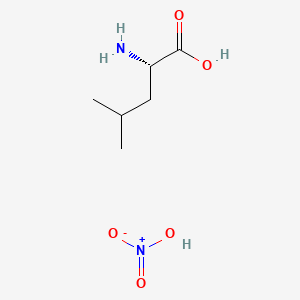

(2S)-2-amino-4-methylpentanoic acid; nitric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-amino-4-methylpentanoic acid; nitric acid is a compound derived from L-Leucine, an essential α-amino acid with a branched chain L-Leucine is known for its role in protein synthesis and various metabolic functions

准备方法

Synthetic Routes and Reaction Conditions: (2S)-2-amino-4-methylpentanoic acid; nitric acid can be synthesized by reacting L-Leucine with nitric acid. The process involves adding L-Leucine to pure water at normal temperature, followed by the addition of nitric acid. The molar ratio of L-Leucine to nitric

生物活性

(2S)-2-amino-4-methylpentanoic acid, commonly known as leucine, is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The compound , (2S)-2-amino-4-methylpentanoic acid; nitric acid, indicates a potential interaction with nitric oxide pathways, which are essential for various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C₆H₁₃N₃O₄

- Molecular Weight: 175.19 g/mol

- CAS Number: 25232627

- Protein Synthesis : Leucine is known to stimulate the mTOR pathway, which is vital for muscle protein synthesis. It enhances the phosphorylation of key proteins involved in this process, such as S6K1 and 4EBP1.

- Nitric Oxide Production : The interaction with nitric oxide synthase (NOS) suggests that leucine may influence NO production. Nitric oxide is critical for vasodilation and blood flow regulation, impacting muscle recovery and growth.

- Antioxidant Activity : Some studies indicate that leucine may exhibit antioxidant properties, potentially reducing oxidative stress in muscle tissues during exercise.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Protein Synthesis | Stimulates mTOR pathway leading to increased muscle protein synthesis. |

| Nitric Oxide Production | Enhances NO levels, promoting vasodilation and improved blood flow. |

| Antioxidant Effects | May reduce oxidative stress during physical activity. |

| Metabolic Regulation | Influences glucose metabolism and insulin sensitivity. |

Study 1: Leucine's Role in Muscle Recovery

A study published in the American Journal of Clinical Nutrition demonstrated that leucine supplementation post-exercise significantly enhanced muscle recovery and protein synthesis in healthy adults. Participants who consumed leucine showed a 20% increase in muscle protein synthesis compared to those who did not receive supplementation .

Study 2: Impact on Nitric Oxide Levels

Research conducted on the effects of leucine on nitric oxide production revealed that leucine can enhance NOS activity in endothelial cells, leading to increased NO production. This effect was linked to improved vascular function and exercise performance .

Study 3: Antioxidant Properties

A study highlighted in the Journal of Nutritional Biochemistry indicated that leucine supplementation reduced markers of oxidative stress in athletes undergoing intense training. The findings suggest that leucine may play a protective role against exercise-induced oxidative damage .

属性

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.HNO3/c1-4(2)3-5(7)6(8)9;2-1(3)4/h4-5H,3,7H2,1-2H3,(H,8,9);(H,2,3,4)/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHNRZMMBLXKMO-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。